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molecular formula C10H9Br2N3O4 B8481761 2,3-Dibromo-N-[(4-nitrophenyl)carbamoyl]propanamide CAS No. 57647-68-4

2,3-Dibromo-N-[(4-nitrophenyl)carbamoyl]propanamide

Cat. No. B8481761
M. Wt: 395.00 g/mol
InChI Key: XCLWKWHPNFFBCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04036850

Procedure details

14.0 g of 4-nitroaniline are dissolved in 200 ml of anhydrous acetonitrile, and 26.0 g of 2,3-dibromopropionyl isocyanate are added dropwise with cooling at 5° to 10° C. After stirring for 3 hours at 20° C., the solid precipitated is filtered off and dried. Yield: 35.0 g m.p.: 205° - 206° C. (decomp.).
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[CH:6][CH:5]=1)([O-:3])=[O:2].[Br:11][CH:12]([CH2:18][Br:19])[C:13]([N:15]=[C:16]=[O:17])=[O:14]>C(#N)C>[N+:1]([C:4]1[CH:10]=[CH:9][C:7]([NH:8][C:16]([NH:15][C:13](=[O:14])[CH:12]([Br:11])[CH2:18][Br:19])=[O:17])=[CH:6][CH:5]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(N)C=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
26 g
Type
reactant
Smiles
BrC(C(=O)N=C=O)CBr

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
After stirring for 3 hours at 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling at 5° to 10° C
CUSTOM
Type
CUSTOM
Details
the solid precipitated
FILTRATION
Type
FILTRATION
Details
is filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)NC(=O)NC(C(CBr)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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